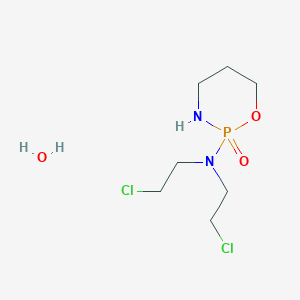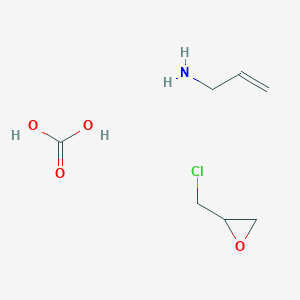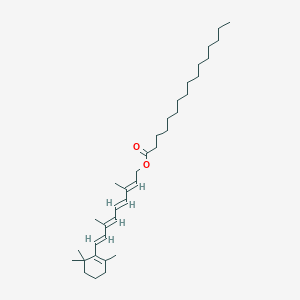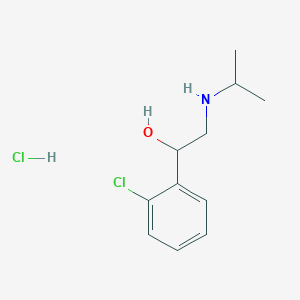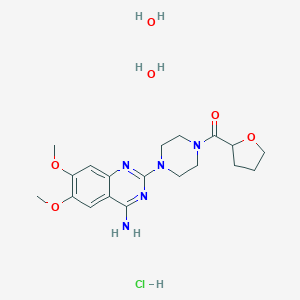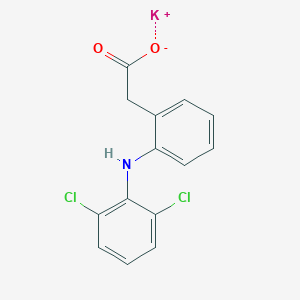
Azithromycin dihydrate
Vue d'ensemble
Description
Azithromycin dihydrate is an antibiotic that fights bacteria. It is used to treat many different types of infections caused by bacteria, such as respiratory infections, skin infections, ear infections, eye infections, and sexually transmitted diseases .
Synthesis Analysis
Azithromycin nanoparticles are prepared using solvent/antisolvent precipitation method. The solubility of the drug in water and the oral bioavailability are increased with decreasing particle size .Molecular Structure Analysis
Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .Chemical Reactions Analysis
The solid-state physical stabilities of azithromycin dihydrate (AZM-DH), thermally prepared anhydrate and hemihydrate modifications were investigated. Programmed thermal treatment of AZM-DH in DSC yielded the formation of anhydrate amorphs (I, II), crystalline AZM anhydrate and hemihydrate phases .Physical And Chemical Properties Analysis
Azithromycin dihydrate is a dihydrate which converts to anhydrate when heated up to 80 C. The dehydration induced a change of crystal habit while the crystalline lattice remained unchanged .Applications De Recherche Scientifique
Antibacterial Efficiency Enhancement
Azithromycin dihydrate has been used in research to enhance the dissolution rate and antibacterial efficiency of Azithromycin. In one study, Azithromycin and Paracetamol cocrystals were prepared in a 1:1 molar ratio using a slow solvent evaporation method. The resulting cocrystals showed improved in vitro dissolution rate, saturation solubility, and antimicrobial activity .
Crystal Structure Stability
The solid-state physical stabilities of Azithromycin dihydrate have been investigated. Programmed thermal treatment of Azithromycin dihydrate yielded the formation of anhydrate amorphs (I, II), crystalline Azithromycin anhydrate, and hemihydrate phases. These studies help understand the relationship between water and the crystal structure stability of Azithromycin .
Anti-Immunomodulatory and Anti-Inflammatory Activities
Azithromycin dihydrate shows anti-immunomodulatory and anti-inflammatory activities. This makes it a valuable compound for research in immunology and inflammation-related diseases .
Antimalarial Activity
Azithromycin dihydrate has demonstrated antimalarial activity against Plasmodium falciparum and P. vivax, which are multidrug-resistant species. This makes it a potential candidate for further research in the field of malaria treatment .
Use in Blocking Buffer for Indirect Immunofluorescence
In laboratory settings, Azithromycin dihydrate has been used in blocking buffer for indirect immunofluorescence. This application is particularly useful in immunology and cell biology research .
Study of Zika Virus Infection in Glial Cells
Azithromycin dihydrate has been used in U87 cells for cell viability assay and flow cytometry analysis to study the Zika virus infection in glial cells .
Antibacterial Activity Against Streptococcus Pneumoniae Biofilms
Azithromycin dihydrate has been used in experiments to compare its antibacterial activity with PYRRO-C3D against Streptococcus pneumoniae biofilms .
Mécanisme D'action
Target of Action
Azithromycin dihydrate, a broad-spectrum macrolide antibiotic, primarily targets bacterial cells . It is used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections . The primary targets of azithromycin are the bacterial ribosomes, specifically the 50S subunit .
Mode of Action
Azithromycin works by inhibiting protein synthesis in bacteria. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This binding inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . As a result, it blocks the translation of mRNA into protein, thereby inhibiting bacterial growth .
Biochemical Pathways
Azithromycin affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S ribosomal subunit, it disrupts the process of peptide chain elongation . This disruption in protein synthesis affects various downstream processes and functions that are crucial for bacterial growth and survival .
Pharmacokinetics
Azithromycin is characterized by a high degree of tissue penetration and a long half-life . After oral administration, it is widely distributed in tissues with an apparent steady-state volume of distribution of 31.1 L/kg . The bioavailability of azithromycin is approximately 37% following oral administration . The elimination of azithromycin from plasma follows a polyphasic pattern with a mean apparent plasma clearance of 630 mL/min and a terminal elimination half-life of 68 hours .
Result of Action
The action of azithromycin at the molecular level results in the inhibition of bacterial protein synthesis, leading to the cessation of bacterial growth . At the cellular level, this results in the death of the bacterial cells, thereby treating the bacterial infection .
Action Environment
The potency of azithromycin can be influenced by various environmental factors such as pH, temperature, and the presence of other ions . For instance, the potency of azithromycin against all genera was found to be particularly sensitive to changes in pH . Additionally, the stability of azithromycin dihydrate can be affected by thermal conditions, with different forms (anhydrate, hemihydrate) being produced under different thermal treatments .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMPHJKQVUDLQE-KUJJYQHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922539 | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin Dihydrate | |
CAS RN |
117772-70-0 | |
| Record name | Azithromycin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117772700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azithromycin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZITHROMYCIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FD1131I7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does azithromycin dihydrate exert its antibacterial effect?
A1: Azithromycin dihydrate is a macrolide antibiotic that acts by inhibiting protein synthesis in bacteria. [] It binds reversibly to the 50S ribosomal subunit, specifically at the ‘P’ site, preventing the binding of aminoacyl-tRNA and subsequent peptide bond formation. [] This disrupts the essential process of bacterial protein synthesis, ultimately leading to bacterial growth inhibition or death.
Q2: What is the molecular formula and weight of azithromycin dihydrate?
A2: The molecular formula of azithromycin dihydrate is C38H72N2O12 • 2H2O. Its molecular weight is 785.0 g/mol. [, ]
Q3: Are there any spectroscopic techniques used to characterize azithromycin dihydrate?
A3: Yes, several spectroscopic techniques are employed for the characterization of azithromycin dihydrate. These include:
- Fourier-transform infrared (FTIR) spectroscopy: This technique helps identify functional groups and potential drug-excipient interactions. [, , , , ]
- Terahertz time-domain spectroscopy (THz-TDS): This technique is used to characterize vibrational modes and monitor polymorphism in solid-state azithromycin dihydrate. []
Q4: What challenges are associated with formulating azithromycin dihydrate?
A4: Azithromycin dihydrate exhibits low oral bioavailability due to its low solubility in water. [] This poses a challenge in formulation development and necessitates strategies to improve its solubility and dissolution rate.
Q5: How does agglomeration affect azithromycin dihydrate's properties?
A5: Agglomeration significantly impacts the crystal size distribution, bulk density, and flowability of azithromycin dihydrate. [] This can affect the drug's dissolution rate and subsequent bioavailability.
Q6: Does azithromycin dihydrate exhibit any catalytic properties?
A6: While azithromycin dihydrate itself is not typically considered a catalyst, studies have shown that its electrochemical activation in the presence of a gold electrode and sodium bicarbonate solution involves hydrogen evolution. [] This suggests a potential catalytic role of the gold electrode in modifying the antibiotic's structure and reactivity.
Q7: Have any computational chemistry studies been conducted on azithromycin dihydrate?
A7: While the provided research papers do not explicitly mention computational chemistry studies on azithromycin dihydrate, this area holds potential for future research. Computational approaches could be employed to investigate drug-target interactions, predict physicochemical properties, and design novel drug delivery systems.
Q8: How do structural modifications affect the hydrolysis of azithromycin derivatives?
A8: Studies comparing the hydrolysis of azithromycin 11,12-hydrogenborate (AZMB) and 9-deoxo-9a-aza-9a-homo erythromycin A 11,12-hydrogen borate (AZAB) indicate that even minor structural differences can significantly influence hydrolysis rates. [] This highlights the importance of understanding SAR in optimizing drug properties.
Q9: What strategies are employed to improve the solubility and bioavailability of azithromycin dihydrate?
A9: Several formulation strategies have been investigated to enhance the solubility and bioavailability of azithromycin dihydrate. These include:
- Solid lipid nanoparticles (SLNs): Encapsulating azithromycin dihydrate within SLNs using surfactants like Tween 20, poloxamer 188, and poloxamer 407 has shown promising results in improving dissolution and potentially enhancing oral bioavailability. []
- Liquisolid compacts: This technique utilizes a non-volatile solvent to dissolve the drug and convert it into a free-flowing, compressible powder using carrier and coating materials. This approach has demonstrated improved solubility for azithromycin dihydrate. []
- Spray-dried microspheres: Formulating azithromycin dihydrate into sustained-release microspheres using chitosan as a carrier polymer offers potential for taste masking and sustained drug release, improving patient compliance. [, ]
- Floating in situ gelling systems: These systems utilize polymers like sodium alginate and xanthan gum to form a gel in the stomach, providing sustained drug release and enhanced gastric residence time. [, , ]
- Enteric-coated tablets: Coating tablets with polymers like HPMC-55 and ethyl cellulose protects the drug from degradation in the stomach and allows for release in the intestine, potentially reducing gastrointestinal side effects. []
Q10: Is there information on SHE regulations related to azithromycin dihydrate production?
A10: The provided research papers primarily focus on formulation development and analytical techniques, and they do not delve into specific SHE regulations for azithromycin dihydrate production. It's important to consult relevant regulatory guidelines for comprehensive information.
Q11: How is azithromycin dihydrate distributed in the body?
A11: Azithromycin dihydrate exhibits a high volume of distribution, indicating its ability to penetrate various tissues. [, ] This property contributes to its effectiveness against intracellular pathogens and infections at various body sites.
Q12: How long does azithromycin dihydrate persist in the body?
A12: Azithromycin dihydrate is characterized by a long elimination half-life, typically ranging from 2 to 4 days. [] This allows for once-daily dosing and shorter treatment durations, potentially improving patient compliance.
Q13: Has azithromycin dihydrate demonstrated efficacy in treating specific infections?
A13: Yes, studies have shown the efficacy of azithromycin dihydrate in treating various bacterial infections, including:
- Community-acquired pneumonia: Azithromycin monotherapy demonstrated comparable efficacy to cefuroxime plus erythromycin in treating community-acquired pneumonia in hospitalized, immunocompetent patients. []
- Cryptosporidiosis in calves: Oral administration of azithromycin dihydrate at specific doses effectively reduced oocyst shedding, diarrhea incidence, and improved weight gain in naturally infected dairy calves. []
Q14: What is the effect of azithromycin dihydrate on sperm DNA?
A14: A study on male rats revealed that both therapeutic and double therapeutic doses of azithromycin dihydrate caused significant DNA damage in testes compared to control animals. [] This finding highlights the potential impact of azithromycin on male fertility.
Q15: Is there any information about azithromycin resistance?
A15: While the provided papers do not delve into specific resistance mechanisms, azithromycin resistance is a growing concern. Like other antibiotics, overuse and misuse of azithromycin can contribute to the emergence of resistant bacterial strains.
Q16: What are the potential side effects of azithromycin dihydrate?
A16: The provided research papers primarily focus on formulation aspects and do not extensively discuss side effects. It's essential to consult the drug's prescribing information for a comprehensive overview of potential adverse effects.
Q17: What novel drug delivery systems are being explored for azithromycin dihydrate?
A17: Researchers are actively exploring innovative drug delivery systems to improve the therapeutic profile of azithromycin dihydrate. Some of these include:
- Ocular inserts: Once-a-day ocular inserts using hydroxypropylcellulose as a thermoplastic polymer offer a promising approach for sustained delivery of azithromycin dihydrate to treat ocular infections. []
- In situ gelling otic formulations: These formulations utilize poloxamer 407 and other viscosity-enhancing agents to create a gel in the ear canal, providing sustained drug release and improved patient compliance for treating otitis media. []
- Injectable smart gels for periodontitis: Thermosensitive polymers like Pluronic® F-127 and Hydroxy Ethyl Cellulose are being investigated to develop injectable gels for sustained release of azithromycin dihydrate in the treatment of chronic periodontitis. []
Q18: Are there any specific biomarkers associated with azithromycin dihydrate treatment?
A18: The provided research papers do not focus on biomarkers related to azithromycin dihydrate treatment. Further research is needed to explore potential biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects.
Q19: What analytical techniques are commonly employed to quantify azithromycin dihydrate?
A19: Various analytical methods are used to quantify azithromycin dihydrate in pharmaceutical formulations and biological samples. These include:
- High-performance liquid chromatography (HPLC): This versatile technique allows for the separation and quantification of azithromycin dihydrate in complex mixtures. [, , , ]
- High-performance thin-layer chromatography (HPTLC): This technique offers a rapid and cost-effective alternative to HPLC for quantifying azithromycin dihydrate and its degradation products. [, , ]
- UV-Visible spectrophotometry: This technique is widely used due to its simplicity and cost-effectiveness. Various spectrophotometric methods, including simultaneous equation, absorbance ratio, and derivative spectroscopy, have been developed for azithromycin dihydrate analysis. [, , , , , ]
Q20: Is there information about the environmental impact of azithromycin dihydrate?
A20: The provided research papers primarily focus on formulation, analytical techniques, and therapeutic applications of azithromycin dihydrate. Environmental impact and degradation pathways are not extensively discussed. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigation.
Q21: How does the dissolution rate of azithromycin dihydrate affect its bioavailability?
A21: As a Biopharmaceutics Classification System (BCS) Class II drug, azithromycin dihydrate exhibits low solubility and high permeability. [] Its dissolution rate is a rate-limiting factor for absorption, directly influencing its bioavailability. Enhancing dissolution is crucial for improving therapeutic outcomes.
Q22: What parameters are typically validated for analytical methods used to quantify azithromycin dihydrate?
A22: Validation of analytical methods, such as HPLC, HPTLC, and UV-Visible spectrophotometry, for azithromycin dihydrate quantification typically involves assessing parameters like:
- Linearity: The ability of the method to produce test results directly proportional to the analyte concentration within a given range. [, , , , , ]
- Accuracy: The closeness of agreement between the measured value and the true value of the analyte. [, , , , , ]
- Precision: The degree of agreement among individual test results obtained by applying the analytical method to multiple samplings under prescribed conditions. [, , , , , ]
- Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and excipients. [, , , , , ]
Q23: How is the quality of azithromycin dihydrate ensured during manufacturing?
A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the production process of azithromycin dihydrate to ensure its safety, efficacy, and consistency. These measures may include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






